4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a bromophenyl group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the bromophenyl and thiazole intermediates. The bromophenyl group can be introduced through bromination reactions, while the thiazole ring is often synthesized via cyclization reactions involving thioamides and α-haloketones. The final step involves coupling the bromophenyl and thiazole intermediates with a piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include phenol derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl and thiazole moieties but lacks the piperazine ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a similar thiazole ring but has different substituents.
Uniqueness
4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its combination of a bromophenyl group, a thiazole ring, and a piperazine moiety
Properties
IUPAC Name |
4-[3-(2-bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-13-4-2-1-3-12(13)5-6-14(21)19-8-9-20(15(22)11-19)16-18-7-10-23-16/h1-4,7,10H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYNKWJCPMXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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